molecular formula C4HBrClNaO2S2 B13171728 Sodium 5-bromo-4-chlorothiophene-2-sulfinate

Sodium 5-bromo-4-chlorothiophene-2-sulfinate

Cat. No.: B13171728
M. Wt: 283.5 g/mol
InChI Key: CDGKNDYRMCZXOR-UHFFFAOYSA-M
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Description

Sodium 5-bromo-4-chlorothiophene-2-sulfinate is a high-value organosulfur building block primarily employed in pharmaceutical and materials science research. This compound is a highly versatile synthetic intermediate, most notably used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce functionalized thiophene scaffolds into more complex architectures . Its structure, featuring both bromo and chloro substituents on the thiophene ring, allows for selective and sequential functionalization, making it a powerful tool for constructing conjugated systems. The sulfinate salt group serves as a precursor for the preparation of various other functional groups, including sulfonyl chlorides and sulfonamides, thereby expanding its utility in medicinal chemistry for the development of novel bioactive molecules. As a reagent, it facilitates the exploration of structure-activity relationships in drug discovery and the development of new organic electronic materials. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Specifications: • Molecular Formula: C4HBrClNaO2S2 • Exact Molecular Weight: To be determined • Purity: ≥95% (HPLC)

Properties

Molecular Formula

C4HBrClNaO2S2

Molecular Weight

283.5 g/mol

IUPAC Name

sodium;5-bromo-4-chlorothiophene-2-sulfinate

InChI

InChI=1S/C4H2BrClO2S2.Na/c5-4-2(6)1-3(9-4)10(7)8;/h1H,(H,7,8);/q;+1/p-1

InChI Key

CDGKNDYRMCZXOR-UHFFFAOYSA-M

Canonical SMILES

C1=C(SC(=C1Cl)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Halogenation of Thiophene Derivatives

Method Overview:
The initial step involves halogenation of thiophene compounds to introduce bromine and chlorine atoms at specific positions on the heteroaromatic ring. The process typically employs electrophilic halogenating agents such as bromine and chlorine sources under controlled conditions.

Key Reactions & Conditions:

  • Reagents: Bromine (Br₂), Chlorine (Cl₂) or halogenating reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for regioselective halogenation.
  • Reaction Environment: Usually carried out in inert solvents such as dichloromethane or chloroform, with temperature control (0°C to room temperature) to prevent over-halogenation or undesired substitution.
  • Outcome: Formation of halogenated thiophene intermediates, notably 5-bromo-4-chlorothiophene derivatives.

Research Data:
A patent (CN104478670B) describes halogenation reactions involving aromatic heterocycles, emphasizing the importance of controlled halogen addition to obtain regioselectively substituted compounds, which is applicable here.

Sulfonation to Form Thiophene-2-sulfonic Acid Derivatives

Method Overview:
Sulfonation introduces the sulfonic acid group at the 2-position of the thiophene ring, which is essential for subsequent sulfinic acid salt formation.

Reactions & Conditions:

  • Reagents: Sulfur trioxide (SO₃), sulfur oxychloride (SO₂Cl₂), or chlorosulfonic acid (ClSO₃H).
  • Reaction Environment: Conducted under nitrogen atmosphere at low temperatures (around 0°C to 50°C) to control the sulfonation degree and regioselectivity.
  • Outcome: Formation of 2-sulfonic acid derivatives, which can be further converted into sulfinates.

Research Data:
Patent CN103570510A details a process involving sulfur oxychloride and organic solvents to sulfonate aromatic compounds, which can be adapted for thiophene sulfonation.

Conversion to Sulfinate Salts (Sodium 5-bromo-4-chlorothiophene-2-sulfinate)

Method Overview:
The sulfonic acid derivative is reduced or directly reacted with sodium sulfite or sodium bisulfite to generate the sulfinic acid salt.

Reactions & Conditions:

  • Reagents: Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).
  • Reaction Environment: Usually heated at 70°C to 80°C under inert atmosphere to facilitate sulfinic acid formation.
  • Purification: The resulting mixture is neutralized, extracted, and purified via recrystallization.

Research Data:
Patent CN103570510A describes the reduction of sulfonic acid derivatives to sulfinates using sodium bisulfite, emphasizing reaction temperature and molar ratios for optimal yield.

One-Pot Synthesis Approaches

Recent advances suggest the possibility of one-pot synthesis combining halogenation, sulfonation, and salt formation, reducing purification steps and improving efficiency.

Method Highlights:

  • Sequential addition of halogenating agents and sulfur oxychloride in a single vessel under nitrogen atmosphere.
  • Controlled temperature profiles to prevent side reactions.
  • Direct conversion of intermediates into sodium salts by adding sodium hydroxide or sodium bicarbonate after sulfonation.

Research Outcomes:
Patent CN103570510A provides a comprehensive protocol for one-pot synthesis, highlighting reaction conditions such as molar ratios, solvents (e.g., dichloromethane, tetrahydrofuran), and temperature controls to maximize yield and purity.

Purification and Characterization

Post-synthesis, the crude product undergoes purification steps including:

  • Organic solvent extraction (dichloromethane, ethyl acetate).
  • Washing with saturated salt solutions to remove impurities.
  • Recrystallization from volatile alcohols (e.g., dehydrated ethanol).
  • Drying under vacuum to obtain high-purity sodium salt.

Summary Table: Preparation Methods of this compound

Step Reagents Conditions Purpose References
Halogenation Br₂, Cl₂, NBS, NCS 0°C–25°C, inert solvent Introduce Br and Cl at desired positions Patent CN104478670B, CN103570510A
Sulfonation SO₃, chlorosulfonic acid 0°C–50°C, nitrogen atmosphere Attach sulfonic acid group at C-2 Patent CN103570510A
Salt Formation NaHSO₃, Na₂SO₃ 70°C–80°C Convert sulfonic acid to sulfinate Patent CN103570510A
One-Pot Synthesis Sequential addition of reagents Controlled temperature, inert atmosphere Combine steps for efficiency Patent CN103570510A

Chemical Reactions Analysis

Sodium 5-bromo-4-chlorothiophene-2-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Sodium 5-bromo-4-chlorothiophene-2-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-4-chlorothiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive sulfonate, bromine, and chlorine groups. These groups can interact with different molecular targets, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compounds listed in share the thiophene core but differ in substituents and functional groups:

Compound (CAS No.) Position 4 Position 5 Position 2 Similarity Score
5-Bromo-4-chlorothiophene-2-carboxylic acid (123418-69-9) Cl Br -COOH 0.82
4-Amino-5-bromo-2-thiophenecarboxylic acid (89499-42-3) NH₂ Br -COOH 0.79
Thiophene-2,5-dicarboxylic acid (4282-31-9) - - -COOH, -COOH (pos. 5) 0.78
5-Methylthiophene-2-carboxylic acid (1918-79-2) - CH₃ -COOH 0.78
5-Formylthiophene-2-carboxylic acid (4565-31-5) - CHO -COOH 0.78

Key Observations :

Functional Groups :

  • The sulfinate group (-SO₂⁻Na⁺) in the target compound contrasts with the carboxylic acid (-COOH) in analogs. Sulfinates are stronger nucleophiles and better leaving groups, enabling unique reactivity in C-S bond formation or sulfonylation .
  • Carboxylic acids are typically used as intermediates for esters, amides, or metal-organic frameworks (MOFs), leveraging their acidity and hydrogen-bonding capacity.

Substituent Effects: Bromine and chlorine substituents in the target compound and 5-bromo-4-chlorothiophene-2-carboxylic acid (CAS 123418-69-9) create electron-deficient aromatic systems, favoring electrophilic substitution or coupling reactions . Amino (NH₂) or methyl (CH₃) groups in analogs (e.g., CAS 89499-42-3, 1918-79-2) increase electron density, altering regioselectivity in reactions.

Solubility and Stability :

  • Sodium sulfinates generally exhibit higher water solubility than carboxylic acids due to ionic character. This property facilitates their use in aqueous-phase reactions.
  • Carboxylic acids often require basic conditions (e.g., NaOH) for solubilization, limiting their utility in neutral or acidic environments.

Limitations and Challenges

  • Sulfinate Stability : While sodium sulfinates are shelf-stable, they may decompose under strongly acidic conditions, releasing SO₂.
  • Carboxylic Acid Handling : Many analogs require anhydrous conditions to avoid hydrolysis or decarboxylation, complicating large-scale applications.

Biological Activity

Sodium 5-bromo-4-chlorothiophene-2-sulfinate is an organosulfur compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving thiophene derivatives. The presence of bromine and chlorine substituents enhances its reactivity, making it a valuable precursor in organic synthesis. Sulfinates like this compound are typically synthesized via the reaction of thiophenes with sodium sulfinate under controlled conditions, which allows for the incorporation of halogen substituents.

Biological Activity

The biological activity of this compound is primarily associated with its anti-inflammatory and anti-tumor properties. Several studies have highlighted its potential in inhibiting various biological pathways involved in cancer progression.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation pathways. The compound's ability to modulate these pathways suggests its potential as a therapeutic agent for inflammatory diseases.

2. Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating its effectiveness in inhibiting cell proliferation:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Induction of apoptosis via ROS generation
MCF-715.8Cell cycle arrest at G0/G1 phase
A54910.3Inhibition of PI3K/Akt signaling pathway

The mechanism underlying its antitumor activity involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, it has been observed to disrupt key signaling pathways involved in cell survival and proliferation.

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of this compound, researchers treated HeLa cells with various concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptotic cells.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked reduction in inflammatory markers, including TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic.

Q & A

Q. How can reaction conditions be optimized for cross-coupling reactions using this sulfinate in transition-metal catalysis?

  • Methodological Answer : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄, CuI) and bases (K₂CO₃, Cs₂CO₃) in Suzuki-Miyaura or Ullmann couplings. Use design-of-experiment (DoE) matrices to vary temperature (80–120°C), solvent (toluene/DMF), and stoichiometry. Reference optimization strategies from pantoprazole sodium bead synthesis, which employed factorial designs to assess interactions between variables .

Q. What approaches resolve contradictions in reported regioselectivity during electrophilic substitution reactions?

  • Methodological Answer : Combine computational chemistry (DFT calculations for charge distribution analysis) with experimental kinetic studies. For instance, discrepancies in bromine/chlorine substitution patterns can be addressed by comparing activation energies of intermediates. Cross-reference data with X-ray crystallography of reaction products to confirm regiochemical outcomes .

Q. Which advanced techniques are essential for studying decomposition pathways under oxidative conditions?

  • Methodological Answer : Use tandem MS (LC-MS/MS) and in situ FTIR to identify transient intermediates. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life. For example, bromochlorophenol blue derivatives degrade via sulfonate group oxidation, detectable via UV-Vis spectral shifts .

Key Methodological Considerations

  • Contradiction Analysis : Replicate literature protocols with controlled variables (e.g., catalyst batch, solvent grade) to isolate data discrepancies.
  • Experimental Design : Use response surface methodology (RSM) for multivariable optimization, as demonstrated in pharmaceutical bead synthesis .
  • Safety Protocols : Follow GHS guidelines for brominated/chlorinated compounds, including fume hood use and waste disposal protocols .

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